molecular formula C19H16N4O2S B2406815 (E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 881978-08-1

(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B2406815
CAS RN: 881978-08-1
M. Wt: 364.42
InChI Key: DWKCJBKQZLEAQJ-PKNBQFBNSA-N
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Description

“(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a complex organic compound. It belongs to the class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A number of new 1,ω-bis ((acetylphenoxy)acetamide)alkanes were prepared then their bromination using NBS furnished the novel bis (2-bromoacetyl)phenoxy)acetamides. Reaction of these with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives afforded the corresponding bis (1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .

Scientific Research Applications

Future Directions

Future research could focus on further exploring the diverse pharmacological activities of “(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” and similar compounds. This includes their potential use as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

properties

IUPAC Name

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-24-15-10-8-13(12-16(15)25-2)9-11-17-22-23-18(20-21-19(23)26-17)14-6-4-3-5-7-14/h3-12H,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKCJBKQZLEAQJ-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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